Phenolphthalein glucuronide

UGT Isoform Selectivity Drug Metabolism Enzyme Kinetics

Select phenolphthalein glucuronide for unambiguous β-glucuronidase (GUSB) activity assays. Unlike 4-MUG or PNPG, its hydrolysis releases phenolphthalein quantified at 552 nm, with high aqueous solubility (100 mg/mL) ensuring reliable substrate delivery. It is the definitive substrate for UGT isoform phenotyping—resistant to dicoumarol inhibition—and a specific probe for MRP2-mediated hepatic transport. Essential for toxicokinetic studies of phenolphthalein. Sourced as ≥98% pure, colorless powder.

Molecular Formula C26H22O10
Molecular Weight 494.4 g/mol
CAS No. 15265-26-6
Cat. No. B128652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenolphthalein glucuronide
CAS15265-26-6
Synonyms4-[1,3-Dihydro-1-(4-hydroxyphenyl)-3-oxo-1-isobenzofuranyl]phenyl β-D-Glucopyranosiduronic Acid;  p-[3-(p-Hydroxyphenyl)phthalidyl]phenyl β-D-Glucosiduronic Acid;  Phenolphthalein Glucuronide;  Phenolphthalein mono-β-Glucuronide;  Phenolphthalein Monoglu
Molecular FormulaC26H22O10
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C26H22O10/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32/h1-12,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1
InChIKeyFXJYOZKDDSONLX-XADSOVDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenolphthalein Glucuronide (CAS 15265-26-6): A High-Solubility Chromogenic Substrate for Beta-Glucuronidase Quantification


Phenolphthalein glucuronide (CAS 15265-26-6) is a highly water-soluble, chromogenic glucuronide conjugate of phenolphthalein, primarily utilized as a substrate for the detection and quantification of β-glucuronidase (GUSB) activity [1]. Unlike its parent aglycone, phenolphthalein, which exhibits poor aqueous solubility, phenolphthalein glucuronide demonstrates a solubility of up to 100 mg/mL in water, a property that is critical for its function in aqueous biological assays [2]. The compound is a colorless, non-fluorescent powder that, upon enzymatic hydrolysis by β-glucuronidase, releases phenolphthalein, which can be quantified colorimetrically at 552 nm under alkaline conditions . It is typically sourced from the urine of rabbits administered phenolphthalein or produced synthetically and is supplied as a biochemical reagent with a common purity specification of ≥98% by TLC .

Why Phenolphthalein Glucuronide (CAS 15265-26-6) Cannot Be Substituted with Other Glucuronide Substrates or the Parent Compound


The scientific utility of phenolphthalein glucuronide is defined by a specific set of physicochemical and biochemical properties that are not shared by its parent compound, phenolphthalein, or by other common glucuronide substrates such as 4-methylumbelliferyl glucuronide (4-MUG) or p-nitrophenyl glucuronide (PNPG). For instance, the parent compound, phenolphthalein, is poorly soluble in water and cannot serve as a substrate in aqueous β-glucuronidase assays, as it does not undergo enzymatic hydrolysis to produce a detectable signal change [1]. Furthermore, different glucuronide substrates are processed by distinct UDP-glucuronosyltransferase (UGT) isoforms and β-glucuronidase enzymes with varying kinetics and pH optima [2]. Direct substitution of one glucuronide substrate for another without accounting for these differences can lead to erroneous activity measurements, invalid kinetic parameters, and misinterpretation of enzyme inhibition studies. The following section provides the specific, quantifiable evidence of these critical differentiations.

Quantitative Evidence for Phenolphthalein Glucuronide (CAS 15265-26-6) Differentiation vs. Comparators


Differential UDP-Glucuronosyltransferase (UGT) Isoform Selectivity: Phenolphthalein Glucuronidation vs. p-Nitrophenol and 4-Methylumbelliferone

The glucuronidation of phenolphthalein is mediated by a distinct UDP-glucuronosyltransferase (UGT) isoform compared to those responsible for the glucuronidation of common comparator substrates p-nitrophenol and 4-methylumbelliferone. This is evidenced by the differential sensitivity of these reactions to the inhibitor dicoumarol. Phenolphthalein glucuronidation is almost unaffected by dicoumarol, even at a high concentration of 10⁻⁴ M [1]. In contrast, the glucuronidation of p-nitrophenol and 4-methylumbelliferone is inhibited by 10⁻⁴ M dicoumarol. Furthermore, another UGT isoform, responsible for 3-OH-benzo(a)pyrene glucuronidation, is 50% inhibited (IC50) by a much lower concentration of 10⁻⁶ M dicoumarol [1].

UGT Isoform Selectivity Drug Metabolism Enzyme Kinetics

Differential Kinetics of UDP-Glucuronosyltransferase (UGT)-Catalyzed Deconjugation: Phenolphthalein vs. p-Nitrophenol and 4-Methylumbelliferone Glucuronides

Phenolphthalein glucuronide is subject to a unique UDP-glucuronosyltransferase (UGT)-catalyzed reverse reaction (deconjugation) with distinct kinetic and enzymatic properties compared to p-nitrophenol glucuronide and 4-methylumbelliferone glucuronide. The optimal pH for this deconjugation reaction is 6.5 for phenolphthalein glucuronide, which is significantly higher than the optimal pH of 5.1 for both p-nitrophenol glucuronide and 4-methylumbelliferone glucuronide [1]. Furthermore, the functional molecular mass of the isoenzyme species mediating this deconjugation differs substantially: 74 ± 8 kDa for phenolphthalein glucuronide, compared to 66 ± 4 kDa for p-nitrophenol glucuronide and 82 ± 8 kDa for 4-methylumbelliferone glucuronide. For all three substrates, the deconjugating enzyme complex is significantly smaller than the one catalyzing the forward conjugation reaction [1].

UGT Deconjugation Reverse Reaction Enzyme Mechanism

Profound Solubility Advantage in Aqueous Buffers: Phenolphthalein Glucuronide vs. Phenolphthalein

Phenolphthalein glucuronide exhibits a drastic improvement in aqueous solubility over its parent aglycone, phenolphthalein. Phenolphthalein is described as poorly soluble in water but readily soluble in alcohol or ether [1]. In direct contrast, phenolphthalein glucuronide is reported to have a water solubility of up to 100 mg/mL (0.1 g/mL), producing a clear, light yellow solution . This high water solubility is a direct consequence of glucuronidation, which introduces a polar sugar moiety to the otherwise lipophilic phenolphthalein structure.

Solubility Formulation Bioavailability

Differential Impact on Biliary Excretion and Hepatocyte Uptake: Phenolphthalein Glucuronide as a Distinct Chemical Probe

Phenolphthalein glucuronide exhibits unique behavior as a substrate and inhibitor of hepatic transport processes compared to other glucuronides. In isolated rat hepatocytes, phenolphthalein glucuronide is taken up and bound to cellular constituents, whereas the comparator 4-nitrophenyl glucuronide is distributed in a manner similar to the passive diffusion marker O-methylglucose [1]. Furthermore, phenolphthalein glucuronide is characterized as a relatively low-affinity substrate for the canalicular multidrug resistance protein 2 (MRP2) transporter [2]. Its biliary excretion is unaffected by hepatic UDP-glucuronic acid (UDPGA) depletion, in contrast to compounds like phenolphthalein itself, which require conjugation before excretion and are significantly impacted by UDPGA levels [3].

Biliary Excretion MRP2 Transporter Hepatocyte Uptake

Quantitative Analytical Differentiation via HPLC: Simultaneous Quantitation of Phenolphthalein and Its Glucuronide

A validated high-performance liquid chromatography (HPLC) method enables the simultaneous quantitation of phenolphthalein and its glucuronide metabolite from biological matrices without the need for enzymatic hydrolysis [1]. This method provides specific limits of detection (LOD) for both analytes across different biological fluids. For instance, from 1 mL of serum, the LOD for phenolphthalein is 0.1 μg/mL, while the LOD for phenolphthalein glucuronide is 0.1 μg/mL. This contrasts with other methods where LODs differ significantly, such as from 0.1 mL of urine, where the LOD is 0.5 μg/mL for phenolphthalein but 10 μg/mL for the glucuronide [1].

Analytical Chemistry HPLC Method Pharmacokinetics

Primary Research and Industrial Application Scenarios for Phenolphthalein Glucuronide (CAS 15265-26-6)


β-Glucuronidase (GUSB) Activity Assays: The Definitive Colorimetric Substrate

Phenolphthalein glucuronide is the gold-standard chromogenic substrate for quantifying β-glucuronidase (GUSB) activity in biological samples, including fecal bacteria, bile, and tissue lysates . The assay relies on the enzymatic hydrolysis of the colorless glucuronide to release the pink/red aglycone, phenolphthalein, which is then quantified by its absorbance at 552 nm under alkaline conditions . This method is directly supported by the compound's high water solubility (100 mg/mL) , which ensures substrate availability in aqueous buffers. Its use in this context is further validated by its specification in historical patents for diagnostic methods related to tumors or bacterial infections exhibiting GUSB activity [1].

UDP-Glucuronosyltransferase (UGT) Isoform Characterization and Inhibition Studies

The formation of phenolphthalein glucuronide is a selective marker for a specific UDP-glucuronosyltransferase (UGT) isoform. Its unique resistance to inhibition by dicoumarol (remaining almost unaffected at 10⁻⁴ M) directly contrasts with the marked inhibition of other UGT substrates like p-nitrophenol and 4-methylumbelliferone . Therefore, this compound is essential for UGT phenotyping studies, enabling researchers to differentiate and characterize the activity of this particular UGT isoform in complex biological mixtures or recombinant enzyme systems. It is a critical tool for studying the differential regulation and inhibition of phase II drug metabolism pathways.

Investigating Hepatic Biliary Excretion and Transporter Function (MRP2)

Phenolphthalein glucuronide serves as a specific chemical probe for studying hepatic transport mechanisms, particularly those mediated by the multidrug resistance protein 2 (MRP2) . Its identification as a relatively low-affinity substrate for MRP2 allows for the investigation of this transporter's function and its interaction with other compounds. Furthermore, its biliary excretion is uniquely unaffected by hepatic UDP-glucuronic acid (UDPGA) depletion . This property makes it an ideal tool for studies aiming to isolate and quantify the transport step of biliary elimination, independent from the preceding conjugation steps that are required for other model compounds like phenolphthalein itself .

Metabolite Identification and Quantitation in Pharmacokinetic/Toxicokinetic Studies

As the major metabolite of phenolphthalein in rodents, representing over 90% of fecal radioactivity in rats and 30-40% of urinary radioactivity in mice following oral administration , phenolphthalein glucuronide is a mandatory analyte in any toxicokinetic or pharmacokinetic study of its parent compound. Validated HPLC methods are available for its simultaneous quantitation with phenolphthalein in serum, urine, and bile . Its use is critical for accurately determining the internal dose and understanding the disposition of phenolphthalein, a known multisite carcinogen in rodents, in safety assessments .

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